![molecular formula C18H20O4Si B3277943 Silane, bis(oxiranylmethoxy)diphenyl- CAS No. 6689-25-4](/img/structure/B3277943.png)
Silane, bis(oxiranylmethoxy)diphenyl-
Overview
Description
“Silane, bis(oxiranylmethoxy)diphenyl-” is a type of silane compound. It is used in laboratory chemicals . It has two phenyl groups and dimethoxysilyl functionality . The methoxy-silyl functionality can be hydrolyzed and react with organic polymer to provide a new hybrid resin which has a higher refractive index and good mechanical properties .
Synthesis Analysis
Dimethyl- and diphenylsilanediolates are key intermediates in the preparation of dimethyl- and diphenyl-siloxane polymers . Both dimethyl- and diphenylsilanediolates were synthesized by the reaction between dimethyl- and diphenylsilanediol and a metal or metal hydride .Molecular Structure Analysis
The molecular weight of “Silane, bis(oxiranylmethoxy)diphenyl-” is 184.3092 . Its IUPAC Standard InChI isInChI=1S/C12H12Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2
. Chemical Reactions Analysis
Silanes serve as a radical H-donor or as a hydride donor . They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine . Activation of diphenylsilane in the presence of a catalytic amount of an N-heterocyclic carbene (NHC) enables hydrosilylation of carbonyl derivatives under mild conditions .Mechanism of Action
The mechanism of action of silanes involves the activation of diphenylsilane in the presence of a catalytic amount of an N-heterocyclic carbene (NHC), which enables hydrosilylation of carbonyl derivatives under mild conditions . A hypervalent silicon intermediate featuring strong Lewis acid character allows dual activation of both the carbonyl moiety and the hydride at the silicon center .
Safety and Hazards
properties
IUPAC Name |
bis(oxiran-2-ylmethoxy)-diphenylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4Si/c1-3-7-17(8-4-1)23(21-13-15-11-19-15,22-14-16-12-20-16)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLIVCAIHXBEHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OCC4CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10709138 | |
Record name | Bis[(oxiran-2-yl)methoxy](diphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10709138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, bis(oxiranylmethoxy)diphenyl- | |
CAS RN |
6689-25-4 | |
Record name | Bis[(oxiran-2-yl)methoxy](diphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10709138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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